molecular formula C25H28N2O5 B12161640 (4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(morpholin-4-yl)propyl]-5-phenylpyrrolidine-2,3-dione

(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(morpholin-4-yl)propyl]-5-phenylpyrrolidine-2,3-dione

Cat. No.: B12161640
M. Wt: 436.5 g/mol
InChI Key: BOKRSOQLMLCJBU-XTQSDGFTSA-N
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Description

3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the hydroxy and methoxybenzoyl groups, and the attachment of the morpholinyl propyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-methoxybenzoic acid
  • 3-hydroxy-4-methoxybenzaldehyde
  • 3-hydroxy-4-methoxybenzyl alcohol

Uniqueness

Compared to similar compounds, 3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has a more complex structure, which may confer unique properties and applications. Its combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C25H28N2O5/c1-31-20-10-8-19(9-11-20)23(28)21-22(18-6-3-2-4-7-18)27(25(30)24(21)29)13-5-12-26-14-16-32-17-15-26/h2-4,6-11,22,28H,5,12-17H2,1H3/b23-21+

InChI Key

BOKRSOQLMLCJBU-XTQSDGFTSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)O

Origin of Product

United States

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